3-叔丁基-1H-吡唑-4-甲醛

描述

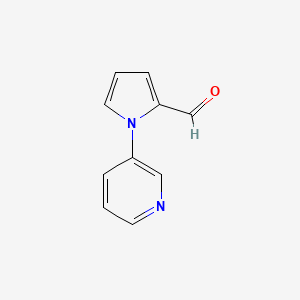

The compound "3-tert-Butyl-1H-pyrazole-4-carbaldehyde" is a chemical of interest due to its potential as an intermediate in the synthesis of various pyrazole derivatives. These derivatives are significant in the field of medicinal chemistry and materials science due to their diverse biological activities and potential applications in nonlinear optics (NLO) and other advanced materials.

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, has been improved through a novel route that involves the preparation of pyrazole bromide from potassium tricyanomethanide. This process is efficient and yields the product in good quantities, featuring a selective Sandmeyer reaction on the corresponding diaminopyrazole .

Molecular Structure Analysis

Experimental and theoretical studies have been conducted on related compounds with tert-butyl groups and pyrazole rings. For instance, the structural characterization of 7-(3,6-di-tert-butyl-9H-carbazol-9-yl)-10-alkyl-10H-phenothiazine-3-carbaldehydes has been achieved using both experimental techniques and computational methods like DFT-B3LYP. These studies provide insights into the bond lengths, bond angles, and vibrational frequencies of the molecules, which are consistent with reported analogs .

Chemical Reactions Analysis

The reactivity of tert-butyl pyrazole derivatives under UV irradiation has been studied, revealing that certain compounds, such as telluride derivatives, undergo decomposition with bond cleavage, while others like sulfide and selenide derivatives remain inert. This indicates that the presence of tert-butyl groups and the specific substituents on the pyrazole ring can significantly influence the chemical stability and reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrazole derivatives are influenced by their molecular structure. For example, the presence of tert-butyl groups can affect the solubility and steric properties of the molecules. The crystal structures of related compounds have been determined, showing that they can form various types of intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence their physical properties and potential applications . Additionally, the removal of the tert-butyl group from certain pyrazole derivatives has been achieved using sulfuric acid, which can be a useful step in further chemical modifications .

科学研究应用

Synthesis and Characterization

Sonogashira-Type Reactions : 3-tert-Butyl-1H-pyrazole-4-carbaldehyde is used as a precursor in Sonogashira-type cross-coupling reactions, leading to the synthesis of various 5-alkynyl-1H-pyrazole-4-carbaldehydes and their derivatives (Vilkauskaitė, Šačkus, & Holzer, 2011).

Chitosan Schiff Bases Synthesis : It is involved in the synthesis of chitosan Schiff bases, which have been studied for their antimicrobial activity against a range of microorganisms (Hamed et al., 2020).

Synthesis of Pyrazolo[4,3-c]pyridines : This compound is also used in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, an important class of chemical compounds with potential applications (Palka et al., 2014).

Biological Applications

Antioxidant and Anti-Inflammatory Activity : Derivatives of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, indicating their potential therapeutic applications (Sudha, Subbaiah, & Mahalakshmi, 2021).

Inhibitors of Protein Kinases : Pyridyl substituted pyrazolo[4,3-c]pyridines, synthesized using this compound, are evaluated for their potential as inhibitors of protein kinases, suggesting their relevance in drug discovery (Vilkauskaitė et al., 2013).

Other Applications

Organometallic Chemistry : This compound is involved in the synthesis and characterization of aluminum and zinc complexes, demonstrating its utility in the field of organometallic chemistry (Qiao, Ma, & Wang, 2011).

Small Molecule Fixation : It has been used in the fixation of small molecules like carbon dioxide, forming zwitterionic, bicyclic boraheterocycles, highlighting its potential in environmental and green chemistry applications (Theuergarten et al., 2012).

安全和危害

- Hazard Statements : May cause skin and eye irritation (H302, H315, H319, H335)

- Precautionary Statements : Avoid inhalation, skin contact, and eye contact. Handle in a well-ventilated area. Wear appropriate protective equipment.

未来方向

Future research could focus on:

- Biological Activity : Investigating any potential biological or pharmacological effects.

- Derivatives : Synthesizing derivatives to explore structure-activity relationships.

- Applications : Exploring practical applications in organic synthesis or materials science.

Please note that this analysis is based on available information, and further studies may provide additional insights. For detailed references, consult relevant peer-reviewed papers and technical documents123.

属性

IUPAC Name |

5-tert-butyl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,3)7-6(5-11)4-9-10-7/h4-5H,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCJTNPAWAQSFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=NN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390247 | |

| Record name | 3-tert-Butyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-tert-Butyl-1H-pyrazole-4-carbaldehyde | |

CAS RN |

1001020-17-2 | |

| Record name | 3-tert-Butyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B1274563.png)